1,2,3,7,8-PeCDD-13C12

Descripción

Classification and Nomenclature of Polychlorinated Dibenzo-p-Dioxins (PCDDs)

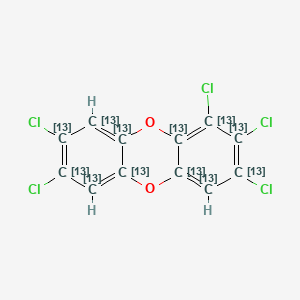

Polychlorinated dibenzo-p-dioxins are a class of organic compounds with a fundamental structure consisting of two benzene (B151609) rings connected by two oxygen atoms. nih.gov The term "isomer" refers to molecules that have the same chemical formula but different structural arrangements. In the case of CDDs, isomers differ in the number and position of chlorine atoms attached to the dibenzo-p-dioxin (B167043) framework. nih.gov The basic dibenzo-p-dioxin structure has eight potential positions for chlorine substitution, numbered 1 through 4 and 6 through 9. wikipedia.org

The general chemical structure of PCDDs is characterized by this tricyclic aromatic ether. The number and placement of chlorine atoms on this structure determine the specific congener and its chemical and toxicological properties. wikipedia.org

The variation in the number and location of chlorine atoms gives rise to a large number of different PCDD congeners. Specifically, there are 75 possible PCDD congeners, which are categorized into homologous groups based on the number of chlorine atoms they contain. nih.govclu-in.org These groups range from monochlorodibenzo-p-dioxins (one chlorine atom) to octachlorodibenzo-p-dioxin (B131699) (eight chlorine atoms). nih.gov

The pentachlorodibenzo-p-dioxin (PeCDD) subgroup, to which 1,2,3,7,8-PeCDD belongs, consists of 14 different congeners. nih.govclu-in.org The toxicity of these congeners varies significantly depending on the specific positions of the chlorine atoms. Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be the most toxic. nih.govwikipedia.org This is because this specific substitution pattern allows the molecule to bind to the aryl hydrocarbon (Ah) receptor, a key step in mediating their toxic effects. mst.dk

Table 1: Homologous Groups of Polychlorinated Dibenzo-p-Dioxins (PCDDs)

| Homologue Group | Number of Chlorine Atoms | Number of Congeners |

| Monochlorodibenzo-p-dioxins (MCDDs) | 1 | 2 |

| Dichlorodibenzo-p-dioxins (DCDDs) | 2 | 10 |

| Trichlorodibenzo-p-dioxins (TrCDDs) | 3 | 14 |

| Tetrachlorodibenzo-p-dioxins (TCDDs) | 4 | 22 |

| Pentachlorodibenzo-p-dioxins (PeCDDs) | 5 | 14 |

| Hexachlorodibenzo-p-dioxins (HxCDDs) | 6 | 10 |

| Heptachlorodibenzo-p-dioxins (HpCDDs) | 7 | 2 |

| Octachlorodibenzo-p-dioxin (OCDD) | 8 | 1 |

| Total | 75 |

This table is based on data from multiple sources. nih.govclu-in.org

1,2,3,7,8-PeCDD is part of a broader group of chemicals known as "dioxin-like compounds." This group also includes polychlorinated dibenzofurans (PCDFs) and certain polychlorinated biphenyls (PCBs). mst.dk PCDFs are structurally similar to PCDDs, but the two benzene rings are joined by one oxygen atom and one carbon-carbon bond. There are 135 possible PCDF congeners. mst.dkresearchgate.net

Dioxin-like PCBs are a subset of the 209 possible PCB congeners. mst.dk These specific PCBs can adopt a flat or "coplanar" structure, which is sterically similar to that of PCDDs and PCDFs. mst.dk This structural similarity allows them to bind to the Ah receptor and elicit similar toxic responses. mst.dk Therefore, PCDDs, PCDFs, and dioxin-like PCBs are often considered together in environmental and health risk assessments. nih.govjst.go.jp

Global Significance as a Persistent Organic Pollutant (POP)

Due to their persistence, bioaccumulation, and toxicity, 1,2,3,7,8-PeCDD and other dioxin-like compounds are classified as Persistent Organic Pollutants (POPs). researchgate.net This has led to their inclusion in major international environmental agreements. The Stockholm Convention on Persistent Organic Pollutants, a global treaty that became effective in 2004, aims to eliminate or restrict the production and use of POPs. wikipedia.org

Polychlorinated dibenzo-p-dioxins, including 1,2,3,7,8-PeCDD, are listed in Annex C of the Stockholm Convention, which focuses on the unintentional production of these substances. pops.int Parties to the convention are required to take measures to reduce the unintentional releases of these chemicals with the goal of their continuing minimization and, where feasible, ultimate elimination. pops.int The initial "dirty dozen" POPs targeted by the convention included PCDDs and PCDFs as byproducts. pops.intundp.org

1,2,3,7,8-PeCDD is found throughout the global environment due to its persistence and ability to be transported over long distances. wikipedia.org Dioxins are released into the air from sources such as industrial processes, waste incineration, and the burning of fossil fuels and wood. clu-in.org They can then be deposited on land and in water. epa.gov

Because they are lipophilic (fat-soluble) and have low water solubility, PCDDs tend to bind to organic matter in soil and sediment. clu-in.org This property also leads to their bioaccumulation in the fatty tissues of animals. researchgate.netclu-in.org As a result, 1,2,3,7,8-PeCDD can be found in various environmental media and biota, including soil, sediment, air, and in the food chain, ultimately leading to human exposure primarily through the consumption of contaminated food. researchgate.net Studies have detected PCDDs in a wide range of environmental and biological samples, confirming their widespread presence. usgs.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40911303 | |

| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109719-79-1 | |

| Record name | 1,2,3,7,8-PeCDD-13C12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 109719-79-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Anthropogenic and Natural Emission Sources of 1,2,3,7,8 Pentachlorodibenzo P Dioxin

Industrial Formation Pathways and By-product Generation

A significant portion of 1,2,3,7,8-PeCDD emissions originates from industrial activities where chlorine and organic matter are present under specific conditions.

The use of chlorine-based bleaching agents in the pulp and paper industry has been a notable source of dioxin emissions, including 1,2,3,7,8-PeCDD. nih.govisotope.com When elemental chlorine is used to bleach wood pulp, it can react with organic precursor compounds present in the pulp to form PCDDs and polychlorinated dibenzofurans (PCDFs). fas.orgresearchgate.net The transition from elemental chlorine to chlorine dioxide bleaching has been shown to significantly reduce the formation of many dioxin congeners. researchgate.net However, even with chlorine dioxide bleaching, trace amounts of dioxins can still be formed. researchgate.net

Studies have shown that the congener profile of dioxins from pulp and paper mills is distinct from other sources like incineration. researchgate.net While 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) are often the dominant congeners in elemental chlorine bleaching, pentachlorinated congeners like 1,2,3,7,8-PeCDD are also formed. fas.orgresearchgate.net

The manufacturing of certain organochloride chemicals and chlorophenoxy herbicides has been a significant historical source of dioxin contamination. nih.gov 1,2,3,7,8-PeCDD can be formed as an impurity during the production of these chemicals. nih.govnih.gov For instance, the production of chlorophenols, which are used as intermediates in the synthesis of pesticides and other chemicals, can lead to the formation of PCDDs. nih.gov The infamous herbicide Agent Orange, a mixture of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and 2,4-Dichlorophenoxyacetic acid (2,4-D), was contaminated with 2,3,7,8-TCDD, but other dioxin congeners, including pentachlorinated forms, have also been associated with the production of such chemicals. culturalheritage.org

Metallurgical processes, particularly secondary copper smelting, are recognized as significant sources of dioxin emissions. dioxin20xx.org The high temperatures involved, combined with the presence of chlorine and organic materials in the scrap metal feed, create conditions conducive to dioxin formation. dioxin20xx.org Research on flue gases from secondary copper smelters has shown a wide range of PCDD/F concentrations, with 1,2,3,7,8-PeCDD being among the congeners detected. dioxin20xx.org Emission levels can vary significantly depending on the stage of the smelting process and the composition of the raw materials. researchgate.net

The broader chemical manufacturing industry also contributes to dioxin emissions. nih.gov Any process involving chlorine, organic matter, and high temperatures has the potential to generate PCDDs, including 1,2,3,7,8-PeCDD. tandfonline.com

Thermal and Combustion Processes

Combustion is a major pathway for the formation and release of 1,2,3,7,8-PeCDD into the environment. epa.gov Incomplete combustion of organic material in the presence of a chlorine source can lead to the synthesis of a wide range of PCDD and PCDF congeners. epa.gov

Incineration of various types of waste is a well-documented source of dioxins. nih.govepa.gov Municipal solid waste, commercial waste, and hospital waste all contain a mix of organic materials and chlorine-containing plastics (like polyvinyl chloride - PVC), which, when burned, can produce 1,2,3,7,8-PeCDD. nih.govresearchgate.net The conditions within the incinerator, such as temperature and the efficiency of air pollution control devices, play a crucial role in the amount and type of dioxins formed. princeton.edu Hospital waste is of particular concern due to its high content of plastics and other chlorinated materials. nih.gov

| Incineration Source | Mean Total PCDD/F I-TEQ Concentration (ng I-TEQ/Nm³) | Emission Factor (µg I-TEQ/ton) | Reference |

|---|---|---|---|

| Various Incinerators | 0.00681 to 0.703 | 0.00827 to 3.50 | researchgate.net |

| Crematory | - | 5.36 (µg I-TEQ/body) | researchgate.net |

| Combustion Source | Average Emission Factor (µg of dioxins/kg of material) | Reference |

|---|---|---|

| Municipal Waste | ~10 | princeton.edu |

| Firewood | ~0.4 | princeton.edu |

Role of Metal Catalysts in Combustion-Related Formation

The formation of 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) and other polychlorinated dibenzo-p-dioxins (PCDDs) during combustion processes is significantly influenced by the presence of certain metals that act as catalysts. ejnet.org These metals provide a surface upon which the chemical reactions that form dioxins can occur more readily. This catalytic activity is particularly relevant in post-combustion zones of incinerators and industrial boilers. ejnet.org

Research has demonstrated that various metals can enhance the formation of PCDDs, with copper being a particularly potent catalyst. ejnet.orgresearchgate.net The presence of copper can increase the synthesis of the dual-ring PCDD structure by up to three orders of magnitude, with maximum catalytic activity observed around 400°C. ejnet.org Studies of fly ash from municipal solid waste incinerators have shown a strong correlation between the concentration of copper and the concentration of PCDDs. ejnet.org Other metals and elements that have shown a positive correlation with PCDD formation include sulfur, chlorine, sodium, potassium, and zinc. Conversely, silicon and aluminum have been associated with negative effects on PCDD formation. ejnet.org

The mechanism of catalytic formation involves several steps. One proposed mechanism includes the production of chlorine gas (Cl2) from a metal-catalyzed reaction of hydrogen chloride (HCl) and oxygen. This is followed by the chlorination of aromatic rings through substitution reactions and finally, the formation of the dual-ring dioxin structure via a second metal-catalyzed reaction, likely involving the condensation of chlorophenols. ejnet.org

| Metal/Element | Effect on PCDD Formation | Reference |

|---|---|---|

| Copper (Cu) | Strongly Positive (Potent Catalyst) | ejnet.org |

| Iron (Fe) | Positive | ejnet.org |

| Nickel (Ni) | Positive | ejnet.org |

| Zinc (Zn) | Positive | ejnet.org |

| Sulfur (S) | Positive | ejnet.org |

| Chlorine (Cl) | Positive | ejnet.org |

| Sodium (Na) | Positive | ejnet.org |

| Potassium (K) | Positive | ejnet.org |

| Silicon (Si) | Negative | ejnet.org |

| Aluminum (Al) | Negative | ejnet.org |

Natural Combustion Events (e.g., Forest Fires, Volcanic Eruptions)

Natural combustion events are recognized as sources of 1,2,3,7,8-pentachlorodibenzo-p-dioxin and other dioxins, although their contribution relative to anthropogenic sources has been a subject of ongoing research. tandfonline.comepa.gov

Forest Fires: Forest fires release PCDD/Fs into the atmosphere, representing a significant natural source. princeton.edunih.gov However, scientific evidence, including direct measurements, suggests that the emission factors for dioxin releases from forest fires are relatively low. pops.int The emission factor for releases to the air from forest fires is estimated to be around 0.5 nanograms of toxicity equivalent (ng TEQ) per kilogram of fuel burned. pops.intipen.org It has been noted that laboratory simulations of fires can result in dioxin emissions up to ten times higher than those measured in field fires, potentially due to differences in the time smoke remains at high temperatures. pops.int

Volcanic Eruptions: Volcanic eruptions are another natural source that can release dioxin-like compounds into the environment. nih.govuw.edu.pl The high temperatures and complex chemical environment within a volcanic eruption cloud can facilitate the synthesis of these organic compounds from dust and gases. mdpi.com While volcanic eruptions are acknowledged as a source, quantifying their global contribution to ambient dioxin levels is challenging. mdpi.comrutgers.edu Research investigating the impact of volcanic eruptions on remote ecosystems, such as the Arctic, has explored the potential for long-range transport of these pollutants. uw.edu.plmdpi.com

Historical and Current Emission Trends

Historically, anthropogenic sources, particularly industrial activities and waste incineration, have been the dominant contributors to dioxin emissions. tandfonline.comnih.gov In the United States, total air emissions of PCDD/Fs from all known sources were estimated to be about 400 kilograms in 1989, with municipal solid waste incineration being the largest single source at that time. princeton.eduresearchgate.net

Significant efforts to control industrial emissions have led to a substantial reduction in the release of dioxins in many developed countries. For instance, total U.S. emissions of PCDD/Fs were reduced from approximately 14 kg TEq in 1987 to 1.4 kg TEq in 2000. wikipedia.org This decline is largely attributed to stricter regulations on industrial and incineration processes. princeton.eduwikipedia.org

However, on a global scale, the declining trend in dioxin emissions appears to have terminated in the early 2010s. researchgate.net This shift is attributed to the increasing significance of emissions from open burning processes, including wildfires. researchgate.net In 2018, open burning processes were estimated to contribute 31.2% of global dioxin and furan (B31954) emissions, while waste incineration accounted for 26.7%. researchgate.net Spatially, high PCDD/Fs emissions are currently identified in East and South Asia, Southeast Asia, and parts of Sub-Saharan Africa. researchgate.net Long-term monitoring at a background station in Taiwan has shown that from 2018 onward, 1,2,3,7,8-pentachlorodibenzo-p-dioxin became a more dominant congener, accounting for 15.0% to 27.1% of the total PCDD/Fs measured. mdpi.com

| Source Sector | Contribution to Global Emissions | Reference |

|---|---|---|

| Open Burning Processes | 31.2% | researchgate.net |

| Waste Incineration | 26.7% | researchgate.net |

| Ferrous and Nonferrous Metal Production | Major Source Sector | researchgate.net |

| Heat and Power Generation | Major Source Sector | researchgate.net |

Environmental Fate, Transport, and Persistence of 1,2,3,7,8 Pentachlorodibenzo P Dioxin

Environmental Distribution Across Media

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,7,8-PeCDD, are ubiquitously found in soil and sediment. nih.gov These environmental compartments act as major sinks for these persistent organic pollutants.

A study conducted in the urban Seattle area of Washington found varying concentrations of 1,2,3,7,8-PeCDD in surface soil samples. The concentrations ranged from not detected to 1.96 ng/kg. wa.gov In a study of river sediments from a steel recycling village in Northern Vietnam, the average concentration of 1,2,3,7,8-PeCDD was found to be a component of the total PCDD/Fs, which averaged 288.86 ng/kg dry weight. mdpi.com Research on sediments from the Xiangxi River in China showed that total PCDD/F concentrations ranged from 19.28 to 70.07 pg/g dry weight. mdpi.com

Concentrations of 1,2,3,7,8-PeCDD in Soil and Sediments

| Location | Matrix | Concentration Range | Average Concentration |

|---|---|---|---|

| Urban Seattle Area, WA | Surface Soil | ND - 1.96 ng/kg | Not specified |

| River near Steel Recycling Village, Vietnam | River Sediment | Component of total PCDD/Fs | 288.86 ng/kg d.w. (total PCDD/Fs) |

| Xiangxi River, China | River Sediment | 19.28 - 70.07 pg/g d.w. (total PCDD/Fs) | 35.06 pg/g d.w. (total PCDD/Fs) |

Due to its semi-volatile nature, 1,2,3,7,8-PeCDD can be found in the atmosphere, often adsorbed to particulate matter. A study of ambient air at four urban sites in Seoul, Korea, found that the sum of 17 PCDD/F isomers ranged from 1,947 to 2,600 fg/m³. researchgate.net While this study did not single out 1,2,3,7,8-PeCDD, another study identified it as a dominant congener in deposition fluxes. aaqr.org

The presence of 1,2,3,7,8-PeCDD in water is limited by its very low water solubility. epa.gov Consequently, it is primarily found associated with suspended particulate matter and bottom sediments rather than being dissolved in the water column. epa.gov In a study in Vietnam, two surface water samples showed colloid-bound 2,3,7,8-TCDD, a related dioxin, at concentrations of 7 and 19 ppt, illustrating the role of suspended particles in the aquatic transport of these compounds. nih.gov The Florida Department of Environmental Protection has set a maximum contaminant level for the related 2,3,7,8-TCDD in drinking water at 3 x 10E-8 mg/L. floridadep.gov

Inter-Media Transport Mechanisms

1,2,3,7,8-PeCDD is transported through the atmosphere primarily bound to aerosol particles. Its deposition back to the Earth's surface occurs through both dry and wet deposition. A study in Taiwan found that 1,2,3,7,8-PeCDD is one of the dominant congeners in terms of total deposition fluxes. aaqr.org The study also noted that wet deposition is the main removal mechanism during seasons with high rainfall, while dry deposition is more significant in other periods. aaqr.org

Another study in Taiwan investigated the annual variation of dry and wet deposition of PCDD/Fs across different area types. The highest mean TEQ concentration, dry deposition flux, and wet deposition were observed in an industrial urban area, with values of 0.0958 pg I-TEQ/Nm³, 29.1 pg I-TEQ/m²-d, and 47.8 pg/L, respectively. aaqr.org The annual total deposition flux of PCDD/Fs was 310 ng/m²-year in the industrial area, 168 ng/m²-year in a commercial area, 135 ng/m²-year in a coastal area, and 115 ng/m²-year in an agricultural area. aaqr.org

Atmospheric Deposition Fluxes of PCDD/Fs in Different Areas of Taiwan

| Area Type | Mean Dry Deposition Flux (pg I-TEQ/m²-d) | Mean Wet Deposition (pg/L) | Annual Total Deposition Flux (ng/m²-year) |

|---|---|---|---|

| Industrial Urban | 29.1 | 47.8 | 310 |

| Commercial Suburban | Not specified | Not specified | 168 |

| Coastal Rural | Not specified | Not specified | 135 |

| Agricultural Rural | Not specified | Not specified | 115 |

Due to its strong binding to soil particles, soil erosion is a significant mechanism for the transport of 1,2,3,7,8-PeCDD from terrestrial to aquatic environments. aquaread.com During rainfall events, soil particles laden with this compound can be washed into rivers, lakes, and other water bodies. aquaread.com Once in an aquatic system, these particles can settle to the bottom, contributing to the accumulation of 1,2,3,7,8-PeCDD in sediments, or be transported further downstream with suspended solids. wa.gov This process is a key pathway for the contamination of aquatic ecosystems with persistent organic pollutants. researchgate.netnih.gov The translocation of soil-bound contaminants can also lead to the pollution of water bodies with nutrients and other associated chemicals. researchgate.net

The vertical movement of 1,2,3,7,8-PeCDD in the soil profile is generally limited due to its high affinity for soil organic matter. ca.gov However, under certain conditions, subsurface transport can occur. One important mechanism is colloid-facilitated transport, where the contaminant adsorbs to mobile colloidal particles (such as clays, humic substances, or metal oxides) and is transported with them through the soil matrix and into groundwater. wikipedia.orgtaylorandfrancis.comphfscience.nz A study in a region of Vietnam historically sprayed with herbicides containing dioxins found evidence supporting the relocation of PCDD/Fs from topsoil to groundwater via a colloidal pathway. nih.gov While the vertical leaching of the dissolved form is minimal, the presence of co-contaminants such as organic solvents can potentially enhance its mobility in the subsurface.

Association with Organic Matter in Environmental Matrices

Due to its hydrophobic nature, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) exhibits a strong tendency to partition from aqueous phases onto solid matrices, particularly those rich in organic carbon. This process, known as sorption, is a critical factor controlling the compound's mobility and bioavailability in the environment. The extent of this partitioning is commonly quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which measures the ratio of the chemical's concentration in the organic carbon component of soil or sediment to its concentration in the water at equilibrium.

The sorption of dioxins to soil is heavily influenced by the fraction of organic carbon (foc) present; soils with higher organic content demonstrate a greater capacity to bind the compound. iaea.orgca.gov While specific experimental values for 1,2,3,7,8-PeCDD are not always available, data for the closely related 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) show a log Koc value of approximately 6.6, indicating very strong sorption and consequently low mobility in most soil and sediment systems. iaea.org This strong association means that 1,2,3,7,8-PeCDD is not readily leached into groundwater but is instead sequestered in the upper layers of soil and in aquatic sediments. dioxin20xx.org The sorption process involves not only surface adsorption but also diffusion into the internal structure of the soil organic matter. nih.gov

Table 1: Physicochemical Property of 1,2,3,7,8-PeCDD Relevant to Environmental Partitioning

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 40321-76-4 | epa.gov |

| Molecular Formula | C₁₂H₃Cl₅O₂ | nih.gov |

Note: The Log Koc value indicates extremely strong sorption to organic matter, leading to very low mobility in soil and sediment.

Environmental Persistence and Degradation Kinetics

1,2,3,7,8-PeCDD is characterized by its high resistance to degradation, leading to significant environmental persistence. Field studies have documented its long half-life, particularly in soil environments. In a study involving sludge-amended soil, the half-life of 1,2,3,7,8-PeCDD was estimated to be approximately 20 years, highlighting its recalcitrant nature. epa.gov Another study observed no significant biodegradation in a water-saturated soil column over a period of 15 months. epa.gov This persistence is due to the stability of its chemical structure, which is resistant to both chemical and biological attack.

Photolytic Degradation Pathways and Rates

Photolysis, or degradation by sunlight, is a potential pathway for the transformation of dioxins in the environment. However, its effectiveness for 1,2,3,7,8-PeCDD is limited by environmental conditions. While the compound may undergo photolysis in surface waters, its strong tendency to adsorb to sediment and particulate matter removes it from the sunlit zone where this process can occur. epa.gov

Research on the photolytic mechanism of the related compound 2,3,7,8-TCDD has shown that the primary degradation pathway involves the cleavage of the carbon-oxygen (C-O) bonds of the ether linkage, rather than the previously assumed reductive dechlorination (cleavage of carbon-chlorine bonds). dss.go.th This process leads to the formation of chlorinated hydroxydiphenyl ethers as initial products. dss.go.th It is presumed that 1,2,3,7,8-PeCDD follows a similar pathway. The rate of photolysis can be significantly enhanced in natural waters containing sensitizing substances, such as humic acids, compared to distilled water. ias.ac.in

Table 2: Environmental Half-Life of 1,2,3,7,8-PeCDD

| Environment | Half-Life (t½) | Conditions/Comments | Reference |

|---|---|---|---|

| Air | 2.0 - 14.8 hours | Based on photolysis of mixed PCDDs in outdoor chambers exposed to natural sunlight. | epa.gov |

| Soil | ~20 years (~7300 days) | Reported from a sludge-amended soil field study. | epa.gov |

Microbial Biodegradation Processes

While persistent, 1,2,3,7,8-PeCDD is susceptible to microbial degradation under specific conditions, particularly anaerobic environments.

Under anaerobic (oxygen-free) conditions, a key degradation process is reductive dechlorination. In this process, microorganisms use the chlorinated dioxin molecule as a terminal electron acceptor in a form of respiration, sequentially removing chlorine atoms and replacing them with hydrogen. This process generally reduces the toxicity of the compound.

The primary microorganisms identified as capable of reductively dechlorinating 1,2,3,7,8-PeCDD belong to the genus Dehalococcoides. Specific strains, such as Dehalococcoides mccartyi strain 195 and Dehalococcoides sp. strain CBDB1, have been extensively studied for this capability. These bacteria are obligate organohalide-respiring anaerobes, meaning they depend on halogenated organic compounds for their energy metabolism. While some fungi, such as Penicillium sp. QI-1, have been shown to degrade other dioxin congeners like 2,3,7,8-TCDD, the key players in the anaerobic degradation of 1,2,3,7,8-PeCDD are bacteria from the Dehalococcoides group. nih.gov

The degradation pathways for 1,2,3,7,8-PeCDD can vary between different strains of Dehalococcoides, leading to different intermediate and final products.

Dehalococcoides mccartyi strain 195 : This strain dechlorinates 1,2,3,7,8-PeCDD by exclusively removing chlorines from the lateral (non-peri) positions. The initial step is the removal of a chlorine atom at position 2 or 8, forming 1,3,7,8-tetrachlorodibenzo-p-dioxin (B1216740) (1,3,7,8-TeCDD). This intermediate is then further dechlorinated to either 1,3,7-trichlorodibenzo-p-dioxin (B1604618) (1,3,7-TrCDD) or 1,3,8-trichlorodibenzo-p-dioxin (B13787138) (1,3,8-TrCDD). A significant aspect of this pathway is that it avoids the formation of the highly toxic 2,3,7,8-TeCDD congener.

Dehalococcoides sp. strain CBDB1 : This strain exhibits a different dechlorination pattern. It can remove a chlorine atom from the peri-position (position 1), which can lead to the formation of 2,3,7,8-TeCDD as an intermediate. However, strain CBDB1 is capable of further dechlorinating this toxic intermediate to less chlorinated and less toxic dichlorodibenzo-p-dioxins (DiCDDs).

Table 3: Anaerobic Dechlorination Pathways of 1,2,3,7,8-PeCDD by Dehalococcoides Strains

| Degrading Microorganism | Initial Compound | Intermediate Product(s) | Final Product(s) | Key Pathway Feature |

|---|---|---|---|---|

| Dehalococcoides mccartyi strain 195 | 1,2,3,7,8-PeCDD | 1,3,7,8-TeCDD | 1,3,7-TrCDD and/or 1,3,8-TrCDD | Avoids formation of 2,3,7,8-TeCDD |

Congener-Specific Degradation Profiles

The environmental persistence and degradation pathways of polychlorinated dibenzo-p-dioxins (PCDDs) are highly dependent on the specific congener, including the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure. The degradation profile of 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) is distinct from other congeners, influenced by factors such as the environmental matrix and the presence of specific microorganisms.

Generally, the degree of chlorination affects the susceptibility of PCDD congeners to different degradation mechanisms. Higher chlorinated dioxins, such as 1,2,3,7,8-PeCDD, are more resistant to aerobic degradation and are primarily transformed under anaerobic conditions through reductive dechlorination. nih.govresearchgate.net In contrast, lower chlorinated dioxins are more readily degraded by aerobic bacteria. nih.govresearchgate.net This distinction is crucial in understanding the environmental fate of specific congeners. The velocity and extent of enzymatic metabolism are largely dependent on the chlorination pattern. researchgate.net

Microbial Reductive Dechlorination

Research has identified specific microbial pathways for the degradation of 1,2,3,7,8-PeCDD. Under anaerobic conditions, halorespiring bacteria from the genus Dehalococcoides are implicated in the reductive dechlorination of higher chlorinated dioxins. nih.gov

A mixed culture containing Dehalococcoides mccartyi strain 195 has been shown to dechlorinate 1,2,3,7,8-PeCDD. nih.gov The process involves the removal of chlorine atoms, leading to the formation of less chlorinated congeners. The specific pathway observed is the transformation of 1,2,3,7,8-PeCDD into 1,3,7,8-tetrachlorodibenzo-p-dioxin (1,3,7,8-TeCDD), which is then further dechlorinated to 1,3,7-trichlorodibenzo-p-dioxin (1,3,7-TrCDD) and/or 1,3,8-TrCDD. nih.gov A significant aspect of this degradation pathway is that it bypasses the formation of the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). nih.gov

The rate and extent of this dechlorination can be significantly enhanced by increasing the temperature from 25°C to 35°C and by the addition of an alternate halogenated substrate like 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB). nih.gov This process of reductive dechlorination is a critical mechanism that can reduce the toxicity of dioxin mixtures in contaminated sediments, although the transformation of octachlorinated dibenzo-p-dioxin (OCDD) can sometimes lead to a temporary increase in the concentration of more toxic 2,3,7,8-substituted congeners. nih.gov

Comparative Half-Lives in Soil

The persistence of PCDD congeners is often quantified by their degradation half-lives, which can vary significantly in different environmental compartments. A study investigating the degradation of 17 different PCDD and PCDF congeners in a weathered contaminated soil over 18 months provides specific data on their comparative persistence. nih.govacs.org

In this study, rhizoremediation with Festuca arundinacea (tall fescue) was found to significantly reduce the concentration of most PCDD/F congeners, with decreases ranging from 11% to 24% depending on the congener. nih.govacs.org The degradation half-lives for the 2,3,7,8-substituted PCDD congeners under this treatment ranged from 2.5 to 5.8 years. nih.govacs.org The reduction of 1,2,3,7,8-PeCDD was statistically significant. acs.org

The table below presents the calculated half-lives for several key PCDD congeners from this research, illustrating the congener-specific differences in persistence.

| Congener | Half-Life (Years) |

|---|---|

| 2,3,7,8-TCDD | 4.1 |

| 1,2,3,7,8-PeCDD | 4.2 |

| 1,2,3,6,7,8-HxCDD | 3.8 |

| 1,2,3,7,8,9-HxCDD | 4.7 |

| 1,2,3,4,6,7,8-HpCDD | 5.8 |

| OCDD | 5.1 |

These findings demonstrate that while 1,2,3,7,8-PeCDD is a persistent compound, its degradation occurs at a rate comparable to other toxic congeners like 2,3,7,8-TCDD in the studied soil environment. The persistence generally increases with the degree of chlorination, with the heptachlorinated congener (1,2,3,4,6,7,8-HpCDD) showing the longest half-life in this particular study. nih.govacs.org

Bioaccumulation and Trophic Transfer of 1,2,3,7,8 Pentachlorodibenzo P Dioxin in Ecological Systems

Uptake and Accumulation in Biota

The uptake and accumulation of 1,2,3,7,8-PeCDD in biota are governed by a combination of the compound's intrinsic properties and various environmental and biological factors. As a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family, it is highly resistant to degradation and persists in the environment, leading to its availability for uptake by organisms.

Factors Influencing Bioconcentration and Bioaccumulation

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation encompasses all routes of exposure, including diet. Several factors influence the extent to which 1,2,3,7,8-PeCDD bioconcentrates and bioaccumulates. The compound's high octanol-water partition coefficient (log Kow) indicates its strong tendency to partition from water into the fatty tissues of organisms. epa.gov Environmental factors such as sediment composition and the amount of dissolved organic carbon in the water can affect its bioavailability. epa.gov Biological factors, including the species, age, feeding habits, and metabolic capabilities of an organism, also play a crucial role in the accumulation of this compound.

Lipophilicity and Association with Fatty Tissues

The lipophilic ("fat-loving") nature of 1,2,3,7,8-PeCDD is a key determinant of its bioaccumulation potential. Due to its low water solubility and high affinity for lipids, it readily accumulates in the fatty tissues of animals. nih.gov This includes adipose tissue, milk, and eggs, which serve as significant reservoirs for this compound. nih.gov The concentration of 1,2,3,7,8-PeCDD in an organism is often directly proportional to its fat content. epa.gov This strong association with fatty tissues leads to its long-term retention in the body, as it is not easily metabolized or excreted. nih.gov

Biomagnification Across Trophic Levels

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. 1,2,3,7,8-PeCDD exhibits a high potential for biomagnification due to its persistence, lipophilicity, and resistance to metabolic degradation. epa.gov

Accumulation in Aquatic Food Chains (e.g., Fish, Shellfish)

In aquatic environments, 1,2,3,7,8-PeCDD can be taken up by primary producers such as phytoplankton and subsequently transferred to higher trophic levels. Zooplankton consume contaminated phytoplankton, and are in turn consumed by small fish and other invertebrates. These smaller organisms are then prey for larger fish, leading to an increase in the concentration of 1,2,3,7,8-PeCDD at each step of the food chain.

Several studies have documented the bioaccumulation of dioxins, including 1,2,3,7,8-PeCDD, in aquatic organisms. Bioconcentration factors (BCFs), which measure the accumulation of a chemical from water into an organism, can be substantial. For instance, studies on related dioxins have shown BCFs in fish can be in the tens of thousands. ca.gov

Table 1: Bioaccumulation and Bioconcentration Factors of 1,2,3,7,8-PeCDD and Related Dioxins in Aquatic Organisms

Transfer to Terrestrial Food Chains (e.g., Animal Feed, Dairy, Meat)

In terrestrial ecosystems, 1,2,3,7,8-PeCDD can contaminate soil and vegetation. This contamination can then enter the food chain when livestock consume contaminated forage or feed. nih.govewg.org Due to its lipophilic nature, the compound accumulates in the fatty tissues of these animals and can also be transferred to their milk. nih.govresearchgate.net Consequently, humans and other predators at the top of the terrestrial food chain can be exposed to higher concentrations of 1,2,3,7,8-PeCDD through the consumption of contaminated meat and dairy products. ca.govnih.gov

Studies have investigated the transfer of dioxins from contaminated feed to livestock. For example, a study on calves fed PCDDs and PCDFs, including 1,2,3,7,8-PeCDD, found that 30-50% of the ingested dose was retained by the animals. nih.gov While the compound bioconcentrated in adipose tissue, the concentrations in consumer products like ribeye were lower than in the feed. nih.gov Another study on dairy cows demonstrated the transfer of 1,2,3,7,8-PeCDD from feed to milk. vista-analytical.com

Table 2: Transfer of 1,2,3,7,8-PeCDD in a Terrestrial Food Chain Example

Biomonitoring in Environmental Receptor Organisms

Biomonitoring, the use of organisms to assess environmental contamination, is a valuable tool for tracking the presence and bioaccumulation of persistent organic pollutants like 1,2,3,7,8-PeCDD. Certain organisms, known as bioindicators or sentinel species, can provide an integrated measure of the bioavailable fraction of contaminants in an ecosystem over time.

Fish and bivalves, such as mussels and clams, are commonly used as biomonitors in aquatic environments due to their ability to accumulate contaminants from their surroundings. core.ac.uknoaa.gov Their tissues can be analyzed to determine the concentration of 1,2,3,7,8-PeCDD, providing insights into the level of contamination in a particular water body. core.ac.uk For example, the "Mussel Watch" program and similar initiatives use bivalves to monitor the levels of various pollutants in coastal waters. core.ac.ukifremer.fr In terrestrial systems, the eggs of fish-eating birds can be used to monitor the biomagnification of dioxins through the food web.

The selection of an appropriate biomonitoring organism depends on several factors, including its abundance, sedentary nature, and known kinetics of uptake and depuration of the contaminant of interest. Long-term biomonitoring programs can help to identify sources of contamination, assess the effectiveness of remedial actions, and track trends in environmental pollution over time.

Table 3: Examples of Biomonitoring Organisms for Dioxin-like Compounds

Detection in Wild Fauna (e.g., Freshwater Fish)

1,2,3,7,8-PeCDD is a prevalent dioxin congener detected in the tissues of various wildlife, particularly in species occupying higher trophic levels in aquatic ecosystems. Its presence in freshwater fish is a significant concern due to the potential for transfer to humans and piscivorous wildlife.

Numerous studies have documented the presence of 1,2,3,7,8-PeCDD in freshwater fish across different geographical locations. For instance, in a comprehensive study of fish from the Tittabawassee and Saginaw Rivers in Michigan, USA, 1,2,3,7,8-PeCDD was among the polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) analyzed in 12 fish species. The study found that body weight and lipid content were significant factors influencing the accumulation of these compounds. waterquality.gov.au Similarly, a study of game animals in Europe identified 1,2,3,7,8-PeCDD as one of the dominant contributors to the total toxic equivalent (TEQ) levels in red deer, roe deer, and wild boar, highlighting its widespread distribution in terrestrial ecosystems as well. epa.gov

The following table presents a compilation of research findings on the concentration of 1,2,3,7,8-PeCDD in various freshwater fish species. It is important to note that concentrations can vary widely depending on the species, its trophic level, age, fat content, and the level of contamination in its specific habitat.

Table 1: Concentration of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) in Freshwater Fish Species

| Species | Location | Concentration (pg/g wet weight) | Reference |

|---|---|---|---|

| Carp | Tittabawassee River, MI, USA | 20 - 440 (as ΣPCDD/Fs) | waterquality.gov.au |

| Channel Catfish | Tittabawassee River, MI, USA | Not specified individually | waterquality.gov.au |

| Largemouth Bass | Tittabawassee River, MI, USA | Not specified individually | waterquality.gov.au |

| Walleye | Tittabawassee River, MI, USA | Not specified individually | waterquality.gov.au |

| White Sucker | Tittabawassee River, MI, USA | Not specified individually | waterquality.gov.au |

| Various Species | Willamette Basin, OR, USA | Detected, but specific concentrations for 1,2,3,7,8-PeCDD not detailed | epa.gov |

Mechanisms of Action and Molecular Toxicology of 1,2,3,7,8 Pentachlorodibenzo P Dioxin in Non Human Biota

The Aryl Hydrocarbon Receptor (AhR) Pathway as a Primary Mechanism

The toxic effects of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) and related halogenated aromatic hydrocarbons in non-human biota are primarily mediated through the Aryl Hydrocarbon Receptor (AhR) pathway. nih.govikenaoncology.com The AhR is a ligand-activated transcription factor that belongs to the basic Helix-Loop-Helix/Per-ARNT-Sim (bHLH/PAS) family of proteins. nih.govmdpi.com In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. mdpi.comnih.gov The activation of this pathway by ligands like 1,2,3,7,8-PeCDD initiates a cascade of molecular events that lead to altered gene expression and subsequent toxic responses. researchgate.net

The initial step in the mechanism of action for 1,2,3,7,8-PeCDD is its binding to the AhR in the cytoplasm. nih.govnih.gov Dioxins and other halogenated aromatic hydrocarbons are high-affinity ligands for the AhR. nih.govnih.gov The binding is characterized by its persistence; for instance, the prototypical dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) binds to the AhR from various species in a manner that is essentially irreversible, with very slow dissociation rates. nih.govnih.govosti.gov This persistent binding is a key factor in the sustained activation of the AhR and the long-lasting toxic effects observed with these compounds. osti.gov The AhR contains a specific ligand-binding domain within the PAS B region, which allows for the recognition of planar, hydrophobic molecules like 1,2,3,7,8-PeCDD. nih.govsemanticscholar.org The high affinity and persistent nature of this binding distinguish potent toxins like dioxins from other, weaker AhR ligands. nih.gov

Upon binding of 1,2,3,7,8-PeCDD, the AhR undergoes a conformational change, leading to the dissociation of its associated chaperone proteins, such as heat shock protein 90 (hsp90). mdpi.comnih.gov This conformational change exposes a nuclear localization signal, prompting the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. nih.govnih.govmdpi.com

Inside the nucleus, the activated AhR forms a heterodimer with another bHLH/PAS protein, the AhR Nuclear Translocator (Arnt). nih.govnih.govmdpi.com This dimerization is a crucial step, as the resulting AhR/Arnt complex is the transcriptionally active form that can bind to DNA and regulate gene expression. nih.govmdpi.com

| Step | Location | Description | Key Molecules |

|---|---|---|---|

| 1. Ligand Binding | Cytoplasm | 1,2,3,7,8-PeCDD enters the cell and binds to the latent AhR, causing the release of chaperone proteins. | 1,2,3,7,8-PeCDD, AhR, hsp90 |

| 2. Nuclear Translocation | Cytoplasm to Nucleus | The activated AhR-ligand complex moves into the nucleus. | AhR-ligand complex |

| 3. Heterodimerization | Nucleus | The AhR-ligand complex dimerizes with the Arnt protein. | AhR, Arnt |

| 4. DNA Binding & Transcription | Nucleus | The AhR/Arnt heterodimer binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of target genes. | AhR/Arnt complex, XREs |

The AhR/Arnt heterodimer functions as a potent transcription factor by binding to specific DNA sequences known as Xenobiotic Response Elements (XREs), also referred to as Dioxin Responsive Elements (DREs). nih.govmdpi.comnih.gov These XREs are located in the promoter and enhancer regions of a battery of target genes. nih.gov The binding of the AhR/Arnt complex to XREs recruits co-activators and the general transcriptional machinery to the gene's starting site, thereby initiating or enhancing the transcription of these downstream genes. nih.gov This transcriptional activation is the direct link between exposure to 1,2,3,7,8-PeCDD and the subsequent modulation of cellular processes. nih.govnih.gov

Gene Expression Modulation and Enzyme Induction

The activation of the AhR pathway by 1,2,3,7,8-PeCDD results in the altered expression of a wide array of genes, collectively known as the "AhR gene battery." nih.gov This includes genes involved in xenobiotic metabolism, cell cycle regulation, and signal transduction. researchgate.net

Among the most well-characterized and consistently observed responses to AhR activation is the potent induction of Phase I metabolizing enzymes, particularly cytochrome P450 isoforms CYP1A1 and CYP1B1. caymanchem.com The genes for these enzymes contain highly conserved XREs in their regulatory regions, making them primary targets of the activated AhR/Arnt complex. nih.gov Studies have shown that 1,2,3,7,8-PeCDD is an effective inducer of both CYP1A1 and CYP1B1 expression. caymanchem.com For example, the related compound TCDD strongly induces CYP1A1 in rat hepatocytes and CYP1B1 in rodent ovarian granulosa cells. nih.govresearchgate.net The induction of these enzymes represents a key element of the toxic response, as their increased activity can lead to the metabolic activation of other compounds and the generation of oxidative stress.

The AhR signaling pathway is subject to a negative feedback loop mediated by the Aryl Hydrocarbon Receptor Repressor (AhRR). nih.govnih.gov The gene for AhRR itself contains XREs and its expression is induced by AhR activation. nih.gov 1,2,3,7,8-PeCDD has been shown to induce the expression of AhRR. caymanchem.com The AhRR protein is structurally similar to the AhR but lacks a functional ligand-binding domain. nih.govnih.gov It functions by competing with the AhR for dimerization with Arnt. nih.gov The resulting AhRR/Arnt heterodimer can bind to XREs but is transcriptionally inactive, thereby repressing the expression of AhR-responsive genes like CYP1A1. nih.govnih.gov This induction of a repressor serves to attenuate the signal initiated by the dioxin ligand, although the persistence of the ligand can lead to prolonged pathway activation despite this feedback mechanism.

| Gene Product | Gene Name | Primary Function | Effect of 1,2,3,7,8-PeCDD |

|---|---|---|---|

| Cytochrome P450 1A1 | CYP1A1 | Metabolism of xenobiotics and endogenous compounds. | Strongly induced. caymanchem.com |

| Cytochrome P450 1B1 | CYP1B1 | Metabolism of xenobiotics, steroids, and fatty acids. | Strongly induced. caymanchem.com |

| Aryl Hydrocarbon Receptor Repressor | AhRR | Negative feedback regulator of the AhR signaling pathway. | Induced. caymanchem.com |

Modulation of Epidermal Differentiation Complex (EDC) Genes (e.g., Filaggrin)

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) and related compounds, notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), exert significant influence on epidermal homeostasis by modulating the expression of genes within the Epidermal Differentiation Complex (EDC). The EDC is a cluster of genes crucial for the maturation of keratinocytes and the formation of a functional skin barrier. mdpi.com

Research using in vitro models with normal human epidermal keratinocytes has shown that activation of the Aryl hydrocarbon Receptor (AhR) by TCDD accelerates cellular differentiation. nih.govmemphis.edu This process is accompanied by an increased expression of several pro-differentiation genes. One of the key genes affected is filaggrin (FLG). Studies have demonstrated that the TCDD-activated AhR can bind directly to xenobiotic response elements (XREs) in the promoter region of the FLG gene, enhancing its transcription. nih.govmemphis.edu

The impact of TCDD extends beyond filaggrin to numerous other genes within the EDC. In one study, out of 18 EDC genes examined, 14 showed increased messenger RNA (mRNA) levels in response to TCDD treatment. nih.govmemphis.edu This broad upregulation includes genes like loricrin (LOR) and involucrin (B1238512) (IVL). nih.gov The increased expression at the gene level translates to higher protein levels, as confirmed by immunoblot assays for filaggrin and small proline-rich protein 2. nih.gov In vivo studies in mouse models have shown that in utero exposure to TCDD can lead to an accelerated formation of the epidermal barrier in the developing fetus, indicating that the epidermal permeability barrier is a functional target of the TCDD-activated AhR. nih.govnih.gov

| Gene | Effect of TCDD Exposure | Reference |

|---|---|---|

| Filaggrin (FLG) | Upregulation | nih.govmemphis.edunih.gov |

| Loricrin (LOR) | Upregulation | nih.gov |

| Involucrin (IVL) | Upregulation | nih.gov |

| Small proline-rich protein 2 | Upregulation | nih.gov |

| Other EDC Genes (14 of 18 tested) | Upregulation | nih.govmemphis.edu |

Impact on Protein Phosphorylation and Kinase Activity (e.g., PTK, PKA, MAP2K)

The toxicological effects of 1,2,3,7,8-PeCDD are also mediated through alterations in cellular signaling pathways, including the modulation of protein phosphorylation and kinase activity. Protein kinases are critical enzymes that regulate a vast array of cellular processes by adding phosphate groups to proteins.

Exposure to TCDD has been shown to induce a dose-dependent increase in the tyrosine phosphorylation of multiple intracellular proteins. In vivo studies in C57BL/6J female mice revealed increased tyrosine phosphorylation of five distinct hepatic proteins within 24 hours of TCDD administration. nih.gov This suggests an impact on the activity of Protein Tyrosine Kinases (PTKs). Similar effects were observed in vitro using a human lymphoblastoma cell line, where TCDD exposure led to a dose-dependent increase in the tyrosylphosphorylation of ten different proteins. nih.gov These findings indicate that TCDD-induced alteration of protein tyrosine phosphorylation is a sensitive biological indicator of exposure. nih.gov

The activity of other kinases is also affected. In primary cultures of rat hepatocytes, prolonged exposure to TCDD resulted in a significant activation of particulate Protein Kinase C (PKC). nih.gov Interestingly, the mechanism appears to differ from that of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting that TCDD's effects on PKC may be mediated by a distinct, indirect mechanism rather than by direct activation. nih.gov A comprehensive quantitative phosphoproteomic analysis in rat hepatoma cells identified numerous TCDD-induced changes in protein phosphorylation, many of which had not been previously reported. researchgate.net Notably, this included altered phosphorylation of transcriptional co-regulators and the AhR's binding partner, ARNT, indicating that phosphorylation events are a key component of the molecular response to dioxins. researchgate.net

Systemic Biochemical and Physiological Interference in Animal Models

Endocrine System Disruption (e.g., Estradiol (B170435) Production in vitro)

1,2,3,7,8-PeCDD and its congeners are potent endocrine-disrupting chemicals that interfere with hormone synthesis and signaling. A significant body of evidence from animal and in vitro studies demonstrates their capacity to alter reproductive hormone homeostasis.

One of the most well-documented effects is the disruption of estrogen production. In vitro studies have shown that TCDD can significantly reduce the secretion of estradiol in both rat and human ovarian granulosa cells. nih.gov This anti-estrogenic activity is linked to the diminished expression of genes involved in steroidogenesis. nih.gov For instance, TCDD exposure can inhibit the ability of follicle-stimulating hormone (FSH) to induce the activity of aromatase, the key enzyme responsible for converting androgens to estrogens. nih.gov

Animal models confirm these in vitro findings. In utero exposure to TCDD in female rats has been shown to significantly affect estradiol (E2) levels, leading to impaired follicular development. nih.gov A study in albino female rats demonstrated that oral administration of TCDD resulted in a significant decrease across all measured sex hormones. ekb.eg These disruptions in hormone levels can have profound consequences for reproductive health, contributing to altered fecundity, endometriosis, and premature ovarian failure in various animal models. nih.govnih.gov

Immunomodulation and Thymic Effects (e.g., Thymocyte Maturation Suppression in vitro)

The immune system, particularly the thymus, is a primary target for dioxin toxicity. Exposure to TCDD is known to cause severe thymic atrophy, a hallmark of its immunotoxic effects observed across all studied animal species. nih.govnih.gov This wasting of the thymus gland is a direct consequence of the compound's impact on developing T-lymphocytes (thymocytes).

The underlying mechanism for this immunotoxicity involves the induction of apoptosis, or programmed cell death, in immature thymocytes. nih.gov In vitro studies with rat thymocytes have shown that TCDD treatment leads to a sustained increase in cytosolic free calcium, which in turn activates endonucleases that fragment DNA, culminating in cell death. nih.gov This targeted killing of immature thymocytes effectively suppresses their maturation, leading to a depletion of the T-cell population and compromising the adaptive immune response. nih.gov

This toxic response is mediated by the AhR, as the relative affinity of different dioxin congeners for the AhR correlates with their immunotoxic potential. nih.govnih.gov The activation of the AhR within thymic cells initiates a cascade of gene expression changes that ultimately leads to the observed alterations in lymphocyte development and function. nih.gov

Hepatic Dysfunction (e.g., Steatohepatitis)

The liver is a major site of dioxin accumulation and toxicity. Chronic exposure to 1,2,3,7,8-PeCDD and related compounds can lead to significant hepatic dysfunction, with pathologies that closely resemble the progression of non-alcoholic fatty liver disease (NAFLD) in humans. nih.govmdpi.com

In mouse models, TCDD dose-dependently induces hepatic steatosis (fatty liver), which can progress to the more severe condition of steatohepatitis, characterized by inflammation and fibrosis. nih.govbohrium.comnih.gov This progression is mediated by the persistent activation of the AhR. nih.gov TCDD-induced liver injury is associated with several key metabolic disruptions, including dyslipidemia, altered glucose homeostasis, decreased secretion of very-low-density lipoprotein (VLDL), accumulation of free fatty acids, and inhibition of β-oxidation. mdpi.com

Furthermore, TCDD has been shown to disrupt hepatic one-carbon metabolism, a critical pathway for numerous cellular functions. nih.govnih.gov This disruption occurs at the level of gene expression, protein levels, and metabolites, further contributing to the development of steatohepatitis and fibrosis. nih.govnih.gov

| Pathology/Effect | Description | Reference |

|---|---|---|

| Steatosis | Initial stage of fatty liver, accumulation of lipids in hepatocytes. | nih.govmdpi.com |

| Steatohepatitis | Progression from steatosis, involving inflammation and cellular damage. | nih.govbohrium.comnih.gov |

| Fibrosis | Development of scar tissue in the liver as a result of chronic inflammation. | nih.govnih.gov |

| Dyslipidemia | Altered levels of lipids (e.g., cholesterol, triglycerides) in the blood. | mdpi.com |

| Disrupted One-Carbon Metabolism | Alterations in the metabolic pathways involving folate and methionine. | nih.govnih.gov |

Structure-Activity Relationships (SAR) in AhR Binding and Biological Response

The toxicity of 1,2,3,7,8-PeCDD and other polychlorinated dibenzo-p-dioxins (PCDDs) is directly linked to their molecular structure, which dictates their ability to bind to and activate the Aryl hydrocarbon Receptor (AhR). nih.govnih.gov The structure-activity relationship (SAR) for these compounds is well-established and centers on specific structural requirements for high-affinity AhR binding.

The primary determinants for a PCDD congener's binding affinity to the AhR are:

Number of Chlorine Atoms: Generally, toxicity increases with the number of chlorine atoms, up to a certain point.

Position of Chlorine Atoms: The most critical factor is the presence of chlorine atoms in the lateral positions (2, 3, 7, and 8). Congeners with chlorine atoms at all four of these lateral positions exhibit the highest affinity for the AhR and are the most toxic. nih.govnih.gov 1,2,3,7,8-PeCDD fits this profile, possessing the requisite 2,3,7,8-chlorine substitution pattern.

Planarity: The dibenzo-p-dioxin (B167043) ring system must be planar or nearly planar to fit into the ligand-binding pocket of the AhR.

The strength of the binding to the AhR correlates directly with the potency of the biological and toxic responses, such as thymic atrophy, immunotoxicity, and the induction of cytochrome P450 enzymes. nih.govnih.gov TCDD, with its four lateral chlorine atoms, is the most potent congener and serves as the reference compound. osti.gov 1,2,3,7,8-PeCDD also has a very high affinity for the AhR due to its 2,3,7,8-substitution, making it one of the most toxic dioxin congeners. The persistent, high-affinity binding of these compounds to the AhR leads to sustained downstream gene activation and is a key contributor to their toxicity. osti.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the AhR binding affinity of various halogenated aromatic compounds based on their structural properties, reinforcing the strong link between chemical structure and biological activity. nih.gov

Stereospecificity of Dioxin-Like Compounds

The toxic effects of 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) and related dioxin-like compounds are fundamentally governed by their molecular geometry, a concept known as stereospecificity. The toxicity of these compounds is initiated by their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells. osti.govmdpi.com The binding affinity and subsequent activation of the AhR are highly dependent on the specific three-dimensional structure of the dioxin congener.

For a dioxin-like compound to be toxicologically active, it must adopt a planar or nearly planar conformation. This planarity allows the molecule to fit into the ligand-binding pocket of the AhR. The number and position of chlorine atoms on the dibenzo-p-dioxin backbone are critical determinants of this planarity and, consequently, of toxic potential. The most potent dioxin-like compounds, including 1,2,3,7,8-PeCDD and the reference compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), have chlorine atoms substituted at the lateral positions (i.e., positions 2, 3, 7, and 8). This specific substitution pattern maintains the molecule's planarity and enhances its binding affinity to the AhR. Congeners with chlorine atoms in non-lateral positions or those that are not sufficiently planar exhibit significantly lower binding affinity and reduced toxicity.

Correlation Between AhR Binding and Toxicological Effects in Laboratory Mammals

A strong, direct correlation exists between the binding affinity of a dioxin-like compound to the AhR and the magnitude of the toxicological effects observed in laboratory mammals. researchgate.netnih.gov This relationship is a cornerstone of dioxin toxicology and forms the basis of the Toxic Equivalency Factor (TEF) concept. Compounds that bind to the AhR with high affinity are generally more potent inducers of a wide range of toxic responses.

Upon binding 1,2,3,7,8-PeCDD, the AhR undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR nuclear translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of a battery of genes. mdpi.comcdc.gov The induction of genes encoding for metabolic enzymes, such as cytochrome P450 1A1 (CYP1A1), is a well-characterized and sensitive marker of AhR activation. caymanchem.com

Studies in various laboratory mammals have demonstrated that the potency of different dioxin congeners to elicit toxic effects—such as thymic atrophy, hepatotoxicity, and developmental defects—is directly proportional to their ability to bind the AhR and induce gene expression. nih.gov For instance, the high toxicity of 1,2,3,7,8-PeCDD is a direct result of its high-affinity, persistent binding to the AhR, leading to sustained and inappropriate activation of the AhR signaling pathway. osti.gov In contrast, compounds with weak AhR binding are significantly less toxic. Experiments using AhR-deficient mice have definitively shown that these animals are highly resistant to the toxic effects of TCDD, confirming that the AhR is the primary mediator of this toxicity. nih.gov

Genetic and Strain-Specific Susceptibility in Animal Models

The susceptibility to the toxic effects of 1,2,3,7,8-PeCDD and other dioxins varies dramatically among different species and even between different strains of the same species. nih.govnih.gov This variability is largely attributed to genetic differences in the AhR. nih.govresearchgate.net

Role of AhR Polymorphisms in Differential Responsiveness (e.g., Han/Wistar vs. Long-Evans Rats)

A classic example of strain-specific susceptibility is observed in rats. The Long-Evans (L-E) rat is highly sensitive to the toxic effects of dioxins, whereas the Han/Wistar (H/W) rat is remarkably resistant. nih.govnih.gov For example, the lethal dose (LD50) for TCDD in L-E rats is approximately 17.7 µg/kg, while for H/W rats, it is over 10,000 µg/kg. nih.gov This dramatic difference in sensitivity has been mapped to the AhR gene locus.

The resistance of the H/W rat is due to a specific polymorphism in its AhR gene. nih.gov This genetic variation results in an altered AhR protein that exhibits a lower binding affinity for dioxin-like compounds compared to the AhR protein in L-E rats. Although the H/W AhR can still bind dioxins, it does so less avidly, leading to a diminished and less persistent activation of the downstream signaling cascade. Consequently, a much higher dose of a compound like 1,2,3,7,8-PeCDD is required to elicit the same toxic response in a H/W rat as in a L-E rat. nih.gov Quantitative studies comparing these strains have shown that L-E rats can be 10 to 20 times more sensitive for effects on body and organ weight, and 20 to 40 times more sensitive for the development of hepatic foci following long-term TCDD exposure. nih.gov

Type I vs. Type II AhR-Mediated Effects

The diverse array of toxicities mediated by the AhR can be broadly considered in terms of different types of cellular and molecular responses, though a formal "Type I" versus "Type II" classification is not universally established in the literature. However, the effects can be differentiated based on their directness and complexity.

One category of effects involves the direct, classical pathway of AhR-mediated gene induction. This includes the upregulation of genes containing DREs in their promoter regions, such as the cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1). These responses are generally rapid and directly proportional to the degree of AhR activation. They represent the adaptive metabolic response to xenobiotic exposure but can also lead to the production of toxic metabolites.

A second category of effects encompasses broader, more complex, and often indirect consequences of sustained AhR activation. These can include cross-talk with other signaling pathways (e.g., endocrine, immune, and cell growth pathways), leading to widespread disruption of cellular homeostasis. nih.gov These downstream effects, such as developmental toxicity, immunotoxicity, and carcinogenesis, are not simple consequences of the induction of a few genes but result from the persistent perturbation of entire regulatory networks. The hijacking of the AhR's normal physiological functions by a persistent ligand like 1,2,3,7,8-PeCDD is thought to underlie these more severe toxic outcomes. nih.gov

Concept of Toxic Equivalency Factors (TEFs) for Mixtures

Humans and wildlife are typically exposed to complex mixtures of dioxin-like compounds, not single congeners. wikipedia.org To assess the total dioxin-like toxicity of these mixtures for risk assessment and regulatory purposes, the concept of Toxic Equivalency Factors (TEFs) was developed. wikipedia.orggreenfacts.org This approach assumes that the toxic effects of different dioxin-like compounds that act through the same AhR-mediated mechanism are additive. clu-in.org

Each dioxin-like congener is assigned a TEF value, which represents its toxic potency relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0 by definition. greenfacts.orgornl.gov The total toxic potency of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). The TEQ is calculated by multiplying the concentration of each congener in the mixture by its respective TEF and then summing the results. epa.gov

TEQ Calculation Formula: TEQ = Σ (Concentration of congener i × TEF of congener i)

This method allows for the toxicological risk of a complex mixture of dioxins, furans, and dioxin-like PCBs to be expressed in terms of a single, equivalent concentration of 2,3,7,8-TCDD. clu-in.org

Derivation and Validation of WHO-TEFs

The most widely accepted TEF values are those established by the World Health Organization (WHO) through a process of international expert consultation. nih.govoup.com The derivation of WHO-TEFs is a rigorous, science-based process that relies on a comprehensive database of relative effect potency (REP) values from a wide range of toxicological studies. nih.govoup.com

The process involves several key steps:

Database Compilation: A large database of REP values is compiled from published scientific literature. nih.gov REPs are derived from individual in vivo and in vitro studies and represent the potency of a specific congener relative to 2,3,7,8-TCDD for a specific endpoint in a specific study. ornl.gov

Expert Review: An international panel of experts critically evaluates the entire REP database. nih.gov Greater weight is generally given to results from long-term, in vivo studies that measure toxic endpoints, as these are considered more relevant to real-world exposure scenarios than short-term or in vitro assays. ornl.gov

Consensus and Assignment: Based on a combination of the REP distributions, point estimates from key studies, and expert scientific judgment, the panel reaches a consensus on a single TEF value for each congener. oup.com These values are typically rounded to the nearest half-log scale (e.g., 0.1, 0.03, 0.01) to reflect the inherent uncertainty in the data. nih.gov

Periodic Re-evaluation: The WHO periodically convenes expert panels to re-evaluate the TEF values in light of new scientific data. nih.govtoxstrategies.comnih.gov Re-evaluations were conducted in 1997, 2005, and most recently in 2022. nih.govtoxstrategies.com

The validation of the TEF concept is supported by studies on defined mixtures of dioxin-like compounds, which have generally shown that the TEQ approach provides a reasonable and scientifically defensible estimate of the mixture's actual toxicity. ornl.gov

The Application of Toxic Equivalency Factors (TEFs) for Assessing the Combined Toxicity of Chemical Mixtures in Non-Human Biota, with a Focus on 1,2,3,7,8-Pentachlorodibenzo-p-dioxin

The Toxic Equivalency Factor (TEF) methodology is a widely accepted scientific approach for assessing the risks posed by complex mixtures of dioxin-like compounds (DLCs) in the environment. This method allows for the toxicological potencies of individual DLCs, such as 1,2,3,7,8-pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), to be expressed in terms of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). By assigning a TEF value to each compound, the combined toxicity of a mixture can be calculated as a single Toxic Equivalency (TEQ) value. This approach is crucial for ecological risk assessments, as non-human biota are typically exposed to a variety of DLCs simultaneously.

The TEF concept is predicated on the understanding that dioxins and related compounds elicit their toxic effects through a common mechanism of action: binding to the aryl hydrocarbon receptor (AhR). epa.gov The relative potency of each congener to induce these AhR-mediated responses is compared to that of 2,3,7,8-TCDD, which is assigned a TEF of 1.0. nih.gov The World Health Organization (WHO) has established consensus TEF values for various DLCs for different animal groups, including fish and birds, to facilitate these assessments. usask.ca For 1,2,3,7,8-PeCDD, the WHO has assigned a TEF of 1.0 for fish and birds, indicating that it is considered to be as potent as 2,3,7,8-TCDD in these species. nih.gov

The application of TEFs in mixture toxicity assessment involves a straightforward calculation. The concentration of each individual dioxin-like congener in an environmental sample, such as animal tissue, is multiplied by its respective TEF value. The resulting products are then summed to derive the total TEQ for the mixture. ornl.gov This TEQ value represents the concentration of 2,3,7,8-TCDD that would be expected to produce an equivalent toxicological effect.

Detailed Research Findings

Numerous studies have applied the TEF methodology to assess the combined toxic effects of dioxin mixtures in various non-human biota, including fish, birds, and mammals. These studies often involve measuring the concentrations of individual DLC congeners in tissue samples and calculating the total TEQ to correlate with observed biological effects.

A study on avian wildlife in San Francisco Bay, an area known to be impaired by PCBs and dioxins, utilized the TEF approach to evaluate the risk to breeding terns. fws.gov Researchers measured the concentrations of various dioxin-like compounds in the eggs of Caspian terns, Forster's terns, and the endangered California least tern. By applying the respective TEF values, they calculated the total TEQ in the eggs and found that it was strongly associated with hatching success. fws.gov The study highlighted that dioxin-like PCBs were the primary contributors to the total TEQ in the fish consumed by the terns. fws.gov

Similarly, a Canadian study developed tissue residue guidelines for the protection of wildlife that consume aquatic biota contaminated with polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). ccme.ca The researchers used the 1998 WHO TEFs for mammalian and avian receptors to convert congener concentrations in food sources to TEQs. Their findings led to the establishment of separate TEQ-based tissue residue guidelines for mammals and birds, recognizing the differing sensitivities of these animal classes to dioxin-like compounds. ccme.ca For instance, the study reported on reproductive impairment in wood ducks where a threshold TEQ level of 0.02–0.05 µg·kg-1 wet weight in eggs was estimated for effects on nest success, hatching success, and duckling production. ccme.ca

Another investigation focused on the reproductive success of three passerine bird species—house wren, tree swallow, and eastern bluebird—exposed to dioxin-like compounds near Midland, Michigan. nih.gov The study found that while the concentrations of PCDDs and PCDFs in the diet and eggs of these birds, when converted to TEQs, would be predicted to cause significant reproductive effects based on existing literature, the observed site-specific reproductive parameters like hatching and fledging success were not significantly impacted. nih.gov This suggests that species-specific and congener-specific differences in sensitivity are important considerations in the application of the TEF methodology. nih.gov

The following interactive data table provides an example of how TEF values are applied to congener concentrations to calculate a total TEQ in a hypothetical fish tissue sample.

| Compound | Concentration (pg/g) | TEF (Fish) | TEQ (pg/g) |

| 2,3,7,8-TCDD | 5 | 1 | 5 |

| 1,2,3,7,8-PeCDD | 10 | 1 | 10 |

| 2,3,4,7,8-PeCDF | 20 | 0.5 | 10 |

| PCB 126 | 50 | 0.005 | 0.25 |

| Total TEQ | 25.25 |

This table is for illustrative purposes only. TEF values are from the World Health Organization.

Ecotoxicological Effects and Ecological Risk Assessment of 1,2,3,7,8 Pentachlorodibenzo P Dioxin

Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to contamination with 1,2,3,7,8-PeCDD due to its hydrophobic nature, which leads to its partitioning into sediments and bioaccumulation in the fatty tissues of aquatic organisms. Fish, especially during their early life stages, are among the most sensitive vertebrates to the toxic effects of dioxin-like compounds.

The early life stages of fish are exceptionally sensitive to the developmental toxicity of 1,2,3,7,8-PeCDD and related compounds. While much of the foundational research has been conducted with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin congener, the observed effects are characteristic of AhR-mediated toxicity and are applicable to 1,2,3,7,8-PeCDD.

Exposure of fish embryos to dioxin-like compounds can lead to a suite of developmental abnormalities, often referred to as "blue-sac disease" in salmonids. These toxic responses typically manifest after hatching during the larval sac fry development. nih.gov Key signs of early life-stage toxicity include:

Edema: Severe fluid accumulation, particularly in the yolk sac (yolk sac edema) and the pericardial cavity surrounding the heart (pericardial edema), is a hallmark of dioxin toxicity in fish larvae. researchgate.netnih.gov